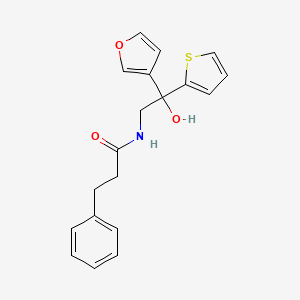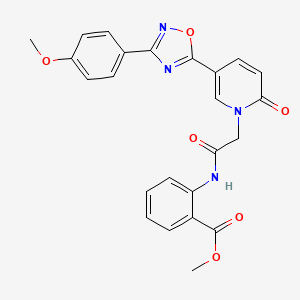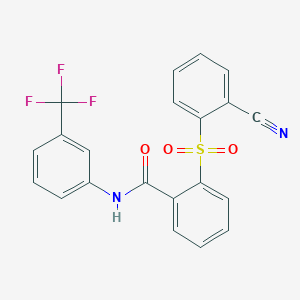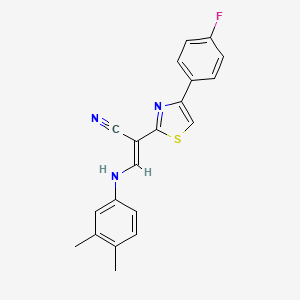
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide, also known as FTY720, is a synthetic compound that has shown potential as a therapeutic agent in various diseases.
Mecanismo De Acción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, which regulates various cellular processes such as cell migration, proliferation, and survival. This compound binds to S1P receptors on lymphocytes, preventing their egress from lymph nodes and reducing their circulation in the blood. This results in the reduction of immune cell infiltration in affected tissues, leading to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, induction of apoptosis, and regulation of autophagy. This compound has also been shown to have neuroprotective effects in multiple sclerosis, reducing inflammation and demyelination of nerve fibers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has several advantages for lab experiments, including its well-characterized mechanism of action, availability of animal models, and established assays for measuring its effects. However, this compound also has limitations, such as its complex synthesis method, potential toxicity, and limited bioavailability.
Direcciones Futuras
For N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide research include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Further research is also needed to better understand the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential side effects and toxicity.
Métodos De Síntesis
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is synthesized through a multi-step process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by a series of reactions to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of chemotherapy drugs. In transplant rejection, this compound has been shown to prevent rejection and prolong graft survival.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-11-23-13-16)17-7-4-12-24-17/h1-7,10-13,22H,8-9,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNAOKNZJHWJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911103.png)

![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)
![4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2911108.png)
![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)
![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2911121.png)


